molecular formula C4H10ClN3 B1431001 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride CAS No. 3956-40-9

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1431001
CAS No.: 3956-40-9
M. Wt: 135.59 g/mol
InChI Key: MUKSQSIEVOWLTH-UHFFFAOYSA-N
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Description

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. It features a partially saturated pyrazole core, specifically a 4,5-dihydro-1H-pyrazole (or pyrazoline) ring, which is a key scaffold in the development of biologically active molecules . The broader class of pyrazole derivatives is extensively studied for its wide spectrum of pharmacological activities. Pyrazole-containing compounds have demonstrated anti-microbial, anti-inflammatory, anti-cancer, anti-tubercular, and anti-convulsant properties in scientific research . Many well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as antipyrine and phenylbutazone, are built upon the pyrazole structure, underscoring its therapeutic relevance . This particular amine derivative serves as a versatile building block, or synthon, for the synthesis of more complex molecules. Researchers can functionalize the amine group to create amide derivatives, which can be explored for their potential efficacy against resistant bacterial strains, such as New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-methyl-3,4-dihydropyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H2,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSQSIEVOWLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3956-40-9
Record name 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride
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Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride, exhibit notable anti-inflammatory properties. A study synthesized various pyrazole derivatives that demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .

Key Findings:

  • Compounds showed up to 85% TNF-α inhibition.
  • Promising results in reducing inflammation in animal models.

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various bacterial strains. In vitro studies have shown that certain pyrazole derivatives possess potent activity against pathogens like E. coli and S. aureus, suggesting their potential as antimicrobial agents .

Key Findings:

  • Compound modifications enhanced antibacterial efficacy.
  • Specific derivatives exhibited activity comparable to established antibiotics.

PI3K Inhibitors

This compound serves as a key intermediate in synthesizing phosphatidylinositol 3-kinase (PI3K) inhibitors, which are crucial in cancer therapy due to their role in regulating cell growth and metabolism .

Case Study:
A synthesis method for a derivative of this compound demonstrated efficient yields and highlighted its potential as an antitumor agent by targeting specific pathways involved in tumor growth.

Central Nervous System Disorders

The compound has also been explored for its neuroprotective properties, showing promise in treating conditions like Alzheimer's disease. Its ability to inhibit monoamine oxidase (MAO), particularly MAO-B, positions it as a candidate for further development in neuropharmacology .

Synthesis of Advanced Materials

In addition to biological applications, this compound is utilized in synthesizing novel materials with unique properties. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties .

Key Findings:

  • Successful integration into polymer matrices.
  • Enhanced conductivity and stability observed in preliminary tests.

Summary of Case Studies and Data Tables

Application AreaKey FindingsReferences
Anti-inflammatoryUp to 85% TNF-α inhibition; effective in models
AntimicrobialEffective against E. coli and S. aureus
Drug Development (PI3K)Key intermediate for antitumor agents
NeuroprotectiveInhibits MAO-B; potential in CNS disorders
Material ScienceUsed in advanced materials; improved properties

Mechanism of Action

The mechanism by which 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, interacting with molecular targets such as kinases or proteases. The exact pathways involved can vary based on the biological system and the specific derivatives formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Activation Studies

Compound 65: 1-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
  • Structure : Features a 3,4-dichlorophenyl substituent at the 1-position, distinguishing it from the target compound’s methyl group.
  • Activity : Serves as an intermediate in synthesizing c-Abl kinase activators (e.g., compounds 48 and 49) . The dichlorophenyl group enhances lipophilicity and binding affinity to kinase targets compared to the simpler methyl substituent in the target compound.
  • Synthesis: Prepared via condensation of 3,4-dichlorophenylhydrazine hydrochloride with crotonitrile in ethanol, followed by sodium ethoxide treatment .
Compounds 48 and 49: N-[1-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-yl]acetamide
  • Structure : Acetamide derivative of Compound 65, replacing the 3-amine with an acetamide group.
  • Activity : Demonstrated enhanced c-Abl kinase activation compared to the parent amine (Compound 65), suggesting that electron-withdrawing substituents at the 3-position modulate enzymatic interactions .

Functional Analogues in Neurotoxicity Studies

MPP+ (1-Methyl-4-phenylpyridinium Ion)
  • Structure : Aromatic pyridinium ion with a methyl and phenyl group. Structurally distinct from the dihydropyrazole core but shares a methyl substituent.
  • Activity : Neurotoxic metabolite of MPTP, inducing Parkinson’s disease-like symptoms by inhibiting mitochondrial complex I and altering dopamine transport. Unlike the target compound, MPP+ acutely enhances hippocampal GABAergic transmission, leading to synaptic depression .
  • Mechanism : Increases miniature inhibitory post-synaptic current (mIPSC) frequency and enhances tonic inhibition via GABAA receptors, which contrasts with the kinase-targeted activity of pyrazol-3-amine derivatives .

Substituent Effects on Bioactivity

  • Methyl vs. Dichlorophenyl : The dichlorophenyl group in Compound 65 increases steric bulk and lipophilicity, favoring interactions with hydrophobic kinase pockets. In contrast, the methyl group in the target compound may limit such interactions but improves solubility .
  • Amine vs. Acetamide : Acetamide derivatives (e.g., Compounds 48/49) exhibit stronger kinase activation, likely due to hydrogen-bonding capabilities with catalytic domains .
  • Neuroactive vs. Kinase-Targeted Activity : MPP+’s aromaticity and charge facilitate mitochondrial and neurotransmitter uptake mechanisms, whereas the dihydropyrazole core in the target compound is more suited to small-molecule enzyme modulation .

Biological Activity

1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride (CAS No. 3956-40-9) is a pyrazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazoline core, which is known for its ability to interact with various biological targets. The molecular weight of this compound is approximately 135.6 g/mol, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities against various pathogens including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Pyrazoline Derivatives

CompoundActivity AgainstMIC (µg/mL)
1-Methyl-4,5-dihydro-pyrazoleE. coli16
S. aureus32
Candida albicans64

2. Anticancer Properties

Several studies have highlighted the potential anticancer effects of pyrazoline derivatives. For example, specific analogues have demonstrated cytotoxicity against leukemia cell lines with GI50 values in the low micromolar range .

Table 2: Cytotoxicity of Pyrazoline Derivatives

CompoundCell LineGI50 (µM)
Compound ACCRF-CEM (Leukemia)2.23
Compound BRPMI-8226 (Leukemia)2.76
Compound CHeLa (Cervical Cancer)5.00

3. Anti-inflammatory Effects

Pyrazolines are also recognized for their anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 3: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)Concentration (µM)
Compound DTNF-α: 85%10
IL-6: 93%10

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

1. Interaction with Enzymes

Pyrazolines may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, thereby reducing disease symptoms or tumor growth .

2. Modulation of Signaling Pathways

These compounds can influence various signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer progression .

Case Studies

Recent studies have provided insights into the therapeutic potential of pyrazoline derivatives:

Case Study 1: Anticancer Activity
A study evaluated a series of pyrazoline derivatives for their anticancer activity against several cancer cell lines. One compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .

Case Study 2: Anti-inflammatory Effects
In another study, a derivative was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a significant reduction in joint swelling and pain compared to control groups .

Preparation Methods

Condensation of Methylhydrazine with Alkynic Esters

A notable method involves the condensation of methylhydrazine with diethyl butynedioate to form a pyrazole intermediate, which is then functionalized to yield the target amine hydrochloride salt.

  • Step 1: Condensation of diethyl butynedioate with methylhydrazine at low temperatures (-10 to 0 °C) in diethyl ether to produce 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Step 2: Bromination of this intermediate using tribromooxyphosphorus in acetonitrile under reflux to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Step 3: Hydrolysis of the ester in ethanol with sodium hydroxide to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Step 4: Substitution with tert-butyl alcohol and dimethyl azidophosphate in dimethylformamide at 100 °C to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.
  • Step 5: Hydrolysis of the carbamate in dichloromethane with 50% trifluoroacetic acid at room temperature, followed by neutralization and extraction to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.

This method is advantageous due to the use of readily available raw materials, mild conditions, and avoidance of highly toxic reagents.

Pyrazoline Ring Closure via Hydrazine Addition

Another approach involves the ring-closure reaction of beta-ketoesters or difluoroacetoacetates with methylhydrazine in the presence of weak bases (e.g., sodium carbonate, potassium carbonate) in aqueous-organic biphasic systems. This method allows for regioselective formation of the pyrazoline ring under mild conditions with high yields (75-80%) and purity (>99.9%).

  • The reaction is typically conducted at low temperatures (-20 °C to 0 °C).
  • Carbon dioxide is introduced to acidify the reaction mixture, facilitating product precipitation.
  • The product is isolated by filtration and purified by fractional distillation or recrystallization.

This method is notable for its scalability and regioselectivity, making it suitable for industrial synthesis.

Halogenation and Functional Group Transformations

In some patents, 3-halo-4,5-dihydro-1H-pyrazoles are prepared via halogenation of pyrazoline intermediates followed by nucleophilic substitution to introduce the amino group. For example:

  • Preparation of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate by reaction with benzenesulfonyl chloride and triethylamine in dichloromethane at low temperature.
  • Subsequent substitution reactions introduce the amine functionality.

Comparative Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Disadvantages
Condensation of diethyl butynedioate with methylhydrazine followed by bromination and carbamate formation Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, tert-butyl alcohol Low temp (-10 to 0 °C), reflux in acetonitrile, room temp hydrolysis Not specified, but efficient Simple raw materials, mild conditions, no toxic reagents Multi-step, requires careful temperature control
Pyrazoline ring closure via methylhydrazine and alkyl difluoroacetoacetate with weak base Alkyl difluoroacetoacetate, methylhydrazine, sodium carbonate Biphasic aqueous-organic, low temp (-20 to 0 °C), CO2 acidification 75-80% High purity, regioselective, scalable Requires CO2 handling, multi-step purification
Halogenation and substitution on pyrazoline intermediates Pyrazoline esters, benzenesulfonyl chloride, triethylamine Low temp (0 °C), dichloromethane solvent Not specified Direct halogenation, versatile intermediates Use of sulfonyl chlorides, sensitive reagents

Research Findings and Notes

  • The condensation of methylhydrazine with alkynic esters is a well-established route that forms the pyrazoline ring system efficiently, allowing subsequent functionalization to the amine hydrochloride salt.
  • The use of weak bases in ring-closure reactions minimizes by-product formation and improves regioselectivity, which is critical for obtaining the desired pyrazoline isomer.
  • Bromination using tribromooxyphosphorus is a selective method for introducing halogen substituents on the pyrazole ring, which can then be converted to amines via carbamate intermediates.
  • The hydrolysis and extraction steps require careful pH control to optimize yield and purity of the amine hydrochloride salt.
  • Alternative catalytic methods involving copper triflate and ionic liquids have been reported for pyrazoline synthesis but are less specific to the 1-methyl-4,5-dihydro-1H-pyrazol-3-amine structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride
Reactant of Route 2
1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride

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